Iobenzamic acid

Description

The Position of Iobenzamic Acid within the Broader Field of Organoiodine Chemistry and Synthetic Organic Chemistry

This compound holds a distinct position in the fields of organoiodine and synthetic organic chemistry, primarily as an exemplar of a functional molecule whose utility is derived directly from the properties of its iodine atoms.

In organoiodine chemistry , this compound is a notable example of a stable, polyiodinated aromatic compound. wikipedia.org Organoiodine compounds are characterized by the carbon-iodine (C-I) bond, which is the weakest of the carbon-halogen bonds. en-academic.com This property often renders organoiodides valuable as synthetic intermediates, where the iodine atom acts as an excellent leaving group in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). However, in the context of this compound's function as a contrast agent, the stability of the C-I bonds is paramount to prevent the in vivo release of iodine. The molecule's structure, with three iodine atoms on a single benzene (B151609) ring, contributes significantly to its high molecular weight and electron density, which are responsible for the attenuation of X-rays. en-academic.com

Within synthetic organic chemistry , the structure of this compound is a product of established and fundamental reactions. Its synthesis showcases the strategic combination of electrophilic aromatic substitution to create the tri-iodinated core and nucleophilic acyl substitution to build the amide side chain. chemicalbook.com The 2,4,6-triiodo-3-aminobenzoic acid scaffold is a key intermediate in the synthesis of a large family of iodinated contrast agents. google.com The development of such molecules pushed chemists to devise scalable and efficient routes to highly substituted and functionalized aromatic systems. Furthermore, the benzanilide (B160483) substructure within this compound is a common motif in medicinal chemistry, highlighting the compound's connection to broader principles of drug design and synthesis. drugbank.com

Table 2: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

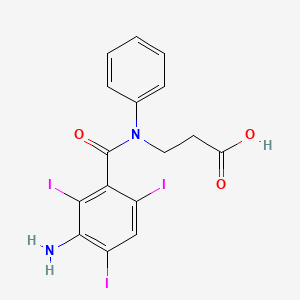

| IUPAC Name | 3-[N-(3-amino-2,4,6-triiodobenzoyl)anilino]propanoic acid | nih.gov |

| Molecular Formula | C₁₆H₁₃I₃N₂O₃ | wikipedia.org |

| Molar Mass | 662.004 g/mol | wikipedia.org |

| CAS Number | 3115-05-7 | nih.gov |

| Chemical Class | Benzanilide, Organoiodine Compound | drugbank.com |

Current Academic Research Trends and Unexplored Avenues in this compound Chemistry

While direct academic research focused on this compound itself has diminished since its primary application has been superseded by newer agents, the chemical principles it embodies continue to be highly relevant. Current research trends are not on the molecule itself but on the broader fields it represents: organoiodine chemistry, hypervalent iodine reagents, and the synthesis of complex aromatic structures.

Current Research Trends:

Hypervalent Iodine Chemistry: A major trend in modern organoiodine chemistry is the use of hypervalent iodine compounds (λ³- and λ⁵-iodanes) as versatile, metal-free oxidizing reagents in organic synthesis. nih.govacs.org These reagents are prized for their low toxicity and environmental footprint compared to heavy metal oxidants. scispace.com Research focuses on designing new hypervalent iodine reagents and developing novel catalytic systems where the hypervalent species is generated in situ. beilstein-journals.org

Novel Iodination Methods: The development of more efficient, selective, and sustainable methods for the C-H iodination of aromatic and heteroaromatic compounds remains an active area. organic-chemistry.org This includes the design of new catalysts and reagents that can function under milder conditions and with greater functional group tolerance, avoiding the multi-step sequences of the past. acs.org

Organoiodine Compounds as Building Blocks: The use of polyiodinated aromatic scaffolds as structural motifs in materials science and supramolecular chemistry is an emerging field. The iodine atoms can participate in halogen bonding, a non-covalent interaction that can be used to direct the assembly of complex architectures.

Unexplored Avenues for this compound Chemistry:

As a Precursor for Hypervalent Iodine Reagents: The unique 2,4,6-triiodo-3-aminobenzoic acid core of this compound could potentially be used as a scaffold to synthesize novel hypervalent iodine reagents. The specific substitution pattern, including the amino and carboxyl groups, might impart unique solubility, reactivity, or catalytic properties to the resulting reagents.

Applications in Materials Science: The this compound structure could be explored as a building block for functional materials. Its high density and potential for halogen bonding could be exploited in the design of X-ray dense polymers or self-assembling supramolecular structures. Polymerization or derivatization via its carboxylic acid or aniline (B41778) functionalities could lead to novel materials with tailored properties.

Fragment-Based Discovery and Analog Synthesis: While this compound was designed as a contrast agent, its core structure could be used in fragment-based drug discovery. nih.gov The tri-iodinated phenyl ring is a unique, rigid scaffold. Synthesizing a library of analogs by modifying the N-phenyl-beta-alanine side chain could yield compounds with unforeseen biological activities. The synthesis of various benzoic acid derivatives for therapeutic applications is a well-established strategy in medicinal chemistry. nih.gov

In essence, while this compound is no longer at the forefront of clinical use, its chemical structure represents a confluence of historical synthetic achievements and offers potential as a starting point for future innovation in synthetic methodology and materials science.

Structure

3D Structure

Properties

CAS No. |

3115-05-7 |

|---|---|

Molecular Formula |

C16H13I3N2O3 |

Molecular Weight |

662.00 g/mol |

IUPAC Name |

3-(N-(3-amino-2,4,6-triiodobenzoyl)anilino)propanoic acid |

InChI |

InChI=1S/C16H13I3N2O3/c17-10-8-11(18)15(20)14(19)13(10)16(24)21(7-6-12(22)23)9-4-2-1-3-5-9/h1-5,8H,6-7,20H2,(H,22,23) |

InChI Key |

FJYJNLIEGUTPIJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N(CCC(=O)O)C(=O)C2=C(C(=C(C=C2I)I)N)I |

Canonical SMILES |

C1=CC=C(C=C1)N(CCC(=O)O)C(=O)C2=C(C(=C(C=C2I)I)N)I |

melting_point |

134.0 °C |

Other CAS No. |

3115-05-7 |

Synonyms |

iobenzamic acid Osbil U-12,031 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Iobenzamic Acid

Classical and Modern Synthetic Routes to Iobenzamic Acid

The synthesis of this compound (3-(N-(3-amino-2,4,6-triiodobenzoyl)anilino)propanoic acid) is a multi-step process involving the construction of a highly functionalized aromatic core and its subsequent linkage to an amino acid derivative. nih.gov The key challenges in its synthesis include the regioselective introduction of three iodine atoms onto an aromatic ring and the formation of a stable amide bond.

Iodination Strategies for Aromatic Ring Functionalization

The central feature of this compound is its 3-amino-2,4,6-triiodophenyl group. The synthesis of this moiety relies on potent iodination methods capable of functionalizing an aromatic ring.

Classical approaches to aromatic iodination often involve electrophilic substitution reactions. One common strategy is the direct iodination of activated aromatic compounds. For a precursor like 3-aminobenzoic acid, the amino group activates the ring, directing the electrophilic iodine to the ortho and para positions. However, achieving tri-iodination with high selectivity and yield can be challenging and may require harsh conditions.

Modern synthetic methods offer more controlled and efficient alternatives. Some relevant strategies that could be applied include:

Diazotization-Iodination: A versatile method for introducing iodine is through the Sandmeyer-type reaction. This involves the diazotization of an aromatic amine with reagents like sodium nitrite (B80452) (NaNO₂) followed by treatment with an iodide source, such as potassium iodide (KI). organic-chemistry.org This method is particularly useful for introducing iodine at specific positions that may not be accessible through direct electrophilic substitution.

Iodination using Iodine and an Oxidizing Agent: The combination of molecular iodine (I₂) with a strong oxidizing agent can generate a more potent electrophilic iodine species (I+). Reagents like iodic acid (HIO₃) in the presence of sulfuric acid have been used for the iodination of deactivated arenes and could be adapted for this synthesis. nih.gov

Catalyst-Mediated Iodination: Various catalysts can activate iodine sources for more efficient aromatic functionalization. For instance, silver(I) triflimide can catalyze the activation of N-iodosuccinimide (NIS) for the iodination of anilines and other activated rings. organic-chemistry.org Organocatalytic methods using thiourea (B124793) catalysts with 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) also provide highly regioselective iodination under mild conditions. organic-chemistry.org

Decarboxylative Iodination: Another modern approach involves the replacement of a carboxylic acid group with an iodine atom. Visible-light-induced decarboxylative iodination offers a mild and efficient route to aryl iodides from aromatic carboxylic acids. organic-chemistry.org

The synthesis of the this compound core would likely start from 3-aminobenzoic acid or a related precursor, employing one or a combination of these iodination strategies to install the three iodine atoms at positions 2, 4, and 6.

Formation of Carboxylic Acid and Amide Linkages

The structure of this compound contains a crucial amide linkage and a terminal carboxylic acid group. The formation of the amide bond is a pivotal step in connecting the tri-iodinated aromatic core with the N-phenyl-β-alanine side chain.

The direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable and requires activation of the carboxylic acid. libretexts.org Common methods include:

Conversion to Acyl Chlorides: A traditional and effective method is to convert the carboxylic acid (the 3-amino-2,4,6-triiodobenzoic acid moiety) into a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with the amine (N-phenyl-β-alanine) to form the amide bond. nih.gov

Use of Coupling Reagents: A wide array of coupling reagents has been developed for modern amide synthesis, allowing for one-pot procedures under milder conditions. These reagents activate the carboxylic acid in situ to facilitate the reaction with the amine. Examples include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC). The use of such dehydrating agents can transform carboxylic acids into amides in the presence of an amine. youtube.com

Metal-Mediated Condensation: Lewis acids like titanium tetrachloride (TiCl₄) can mediate the direct condensation of carboxylic acids and amines, often providing moderate to excellent yields. nih.gov Similarly, tantalum(V) chloride (TaCl₅) has been shown to catalyze the amidation of various carboxylic acids. researchgate.net

The terminal propanoic acid functionality is typically introduced as part of one of the coupling partners, such as using N-phenyl-β-alanine or its ester equivalent, which is then hydrolyzed in a final step to yield the free carboxylic acid.

Evaluation of Reaction Efficiencies and Yields in Academic Synthesis

The following table presents representative yields for the types of reactions necessary for the synthesis of this compound, based on data from academic literature for analogous transformations. It is important to note that these are not the specific yields for the synthesis of this compound itself but are illustrative of the efficiencies that might be expected.

| Reaction Type | Reagents/Conditions | Substrate Type | Reported Yield Range | Reference |

|---|---|---|---|---|

| Aromatic Iodination | HIO₃/AcOH/Ac₂O/H₂SO₄ | Deactivated Arenes | 39-83% | nih.gov |

| Amide Formation | TiCl₄ in Pyridine | Various Carboxylic Acids and Amines | Moderate to Excellent | nih.gov |

| Amide Formation | TaCl₅ | Aliphatic Carboxylic Acids and Secondary Amines | ~73% | researchgate.net |

| Enantioselective Alkylation (Model Reaction) | Pd(0) catalyst, Chiral Ligand | Amidomalonate | 90% | nih.gov |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of pharmaceutical compounds like this compound is essential for minimizing the environmental footprint of drug manufacturing. dntb.gov.uawikipedia.org This involves designing chemical processes that reduce waste, conserve energy, and eliminate the use of hazardous substances. dntb.gov.uawikiwand.com For a complex molecule such as this compound, which features a tri-iodinated and substituted benzene (B151609) ring, incorporating these principles requires a focus on atom economy, sustainable synthetic routes, and the careful selection of solvents and reaction conditions. iiab.me

Atom Economy and Sustainable Synthetic Approaches

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. google.comchemspider.com The goal is to design synthetic pathways where a maximal number of atoms from the starting materials are found in the product, thereby minimizing waste. wikipedia.orgwikiwand.com An ideal reaction would have 100% atom economy. chemspider.com

Reactions with poor atom economy are common in the synthesis of fine chemicals and pharmaceuticals. chemspider.com For instance, substitution and elimination reactions often generate significant byproducts, leading to a lower atom economy. In contrast, rearrangement and addition reactions are inherently more atom-economical. google.com

In the context of this compound synthesis, achieving high atom economy would involve prioritizing addition reactions and catalytic processes over stoichiometric ones. For example, a hypothetical substitution reaction, a common step in building complex aromatic compounds, can be analyzed for its atom economy.

Hypothetical Atom Economy Calculation for a Synthetic Step

Consider a hypothetical nucleophilic substitution reaction where a leaving group on a precursor molecule is replaced. The percent atom economy is calculated using the formula:

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 wikiwand.com

| Reactant A (Hypothetical Precursor) | Reactant B | Desired Product | Byproduct | % Atom Economy |

|---|---|---|---|---|

| C₁₆H₁₂I₃N₂O₂-LG (MW ≈ 645 + MW of LG) | Nu-H (MW ≈ MW of Nu + 1) | This compound (C₁₆H₁₃I₃N₂O₃, MW ≈ 662 g/mol) | LG-H (MW ≈ MW of LG + 1) | Variable, but <100% |

Note: This table is illustrative. LG represents a leaving group and Nu represents a nucleophile. The molecular weights (MW) are approximations for the purpose of demonstrating the concept.

Solvent Selection and Reaction Conditions for Reduced Environmental Impact

Solvents are a major contributor to the environmental impact of chemical processes, often constituting the largest mass input. Green chemistry advocates for the use of safer, more environmentally benign solvents or, ideally, solvent-free reactions. dntb.gov.ua

Several pharmaceutical companies have developed solvent selection guides that rank solvents based on safety, health, and environmental criteria. These guides generally classify solvents into categories such as "preferred," "usable," and "undesirable." For a synthesis potentially involving this compound, prioritizing solvents from the "preferred" category is a key green strategy.

Green Solvent Selection Guide

The following table, based on established green chemistry principles, categorizes common solvents.

| Category | Solvents | Rationale for Classification |

|---|---|---|

| Recommended/Preferred | Water, Ethanol, Methanol, Isopropanol, Ethyl acetate | Low toxicity, biodegradable, renewable sources, low environmental impact. |

| Usable/Problematic | Acetonitrile (B52724), Toluene, Cyclohexane, Methyl-THF | Moderate environmental or health concerns; substitution is advisable. |

| Undesirable/Hazardous | Dichloromethane, Chloroform, Benzene, Diethyl ether, DMF, DMAc | High toxicity, carcinogenicity, significant environmental hazards, difficult to recycle. |

Beyond solvent choice, optimizing reaction conditions is crucial for reducing energy consumption and minimizing environmental harm. wikipedia.org Innovative techniques such as microwave-assisted synthesis can dramatically shorten reaction times and increase yields, leading to significant energy savings compared to conventional heating methods. dntb.gov.ua The use of catalysis, particularly biocatalysis, allows reactions to proceed under milder temperatures and pressures, further reducing the process's energy demands. wikipedia.org

Advanced Structural Elucidation and Spectroscopic Characterization of Iobenzamic Acid

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) for Structural Analysis of Degradation Products and Intermediates

Tandem mass spectrometry (MS/MS) is a powerful analytical technique for elucidating the structures of unknown compounds, including degradation products and reaction intermediates americanpharmaceuticalreview.com. This method involves the fragmentation of selected precursor ions, followed by the analysis of these fragment ions. By examining the mass-to-charge ratios (m/z) of the fragments and their relative abundances, detailed structural information can be obtained americanpharmaceuticalreview.comresearchgate.net. For iobenzamic acid, MS/MS could be employed to identify and characterize any structural modifications that occur during synthesis, storage, or under stress conditions. Characteristic fragmentation patterns can arise from the cleavage of specific bonds within the molecule, such as the loss of iodine atoms, fragmentation of the carboxylic acid group, or breakdown of the aromatic ring. High-resolution MS/MS can further provide accurate mass data, enabling the determination of elemental compositions for both the parent ion and its fragments, thereby increasing the confidence in structural assignments americanpharmaceuticalreview.com.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, is indispensable for identifying functional groups and understanding intermolecular interactions within a molecule like this compound. Both techniques probe the vibrational modes of molecules, which are unique to specific chemical bonds and functional groups, providing a molecular fingerprint mt.comanton-paar.comlibretexts.org.

Infrared (IR) Spectroscopy: IR spectroscopy relies on the absorption of infrared radiation, which causes molecular vibrations (stretching and bending) vscht.cz. For this compound, key functional groups are expected to exhibit characteristic absorption bands:

The carboxylic acid group (-COOH) is a prominent feature. The O-H stretching vibration is typically observed as a broad band in the region of 3300-2500 cm⁻¹, often broadened by strong hydrogen bonding docbrown.infoutdallas.eduspectroscopyonline.com. The C=O stretching vibration of the carbonyl group appears as a strong, sharp band around 1700-1730 cm⁻¹ docbrown.infoutdallas.eduspectroscopyonline.com. The C-O stretching vibration is usually found in the 1320-1210 cm⁻¹ range spectroscopyonline.com.

The aromatic ring will show characteristic C-H stretching vibrations above 3000 cm⁻¹ (around 3030-3100 cm⁻¹) and C=C stretching vibrations in the 1600-1400 cm⁻¹ region docbrown.infoquora.com. Aryl C-H deformation vibrations are typically observed between 770 and 690 cm⁻¹ docbrown.info.

The carbon-iodine (C-I) bond is expected to absorb at lower wavenumbers, typically in the fingerprint region (<700 cm⁻¹), though these bands can be weak and difficult to assign definitively without comparison to known spectra vscht.cz.

Raman Spectroscopy: Raman spectroscopy, based on inelastic light scattering, complements IR spectroscopy by probing changes in molecular polarizability mt.com. It is particularly sensitive to vibrations involving changes in bond symmetry and the molecular framework, such as C-C stretching in aromatic rings mt.comlibretexts.org. For molecules with centers of inversion, Raman and IR bands are mutually exclusive mt.com. Raman spectroscopy can also provide information about crystal lattice vibrations and intermolecular interactions mt.com.

Table 1: Characteristic IR Absorption Bands for this compound (Expected)

| Functional Group/Vibration | Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Carboxylic) | 3300-2500 | Broad, s | Due to hydrogen bonding |

| Aromatic C-H Stretch | 3100-3000 | m | |

| C=O Stretch (Carboxylic) | 1730-1700 | s | Characteristic carbonyl stretch |

| Aromatic C=C Stretch | 1600-1585, 1500-1400 | m | Ring vibrations |

| C-O Stretch (Carboxylic) | 1320-1210 | m | |

| Aryl C-H Deformation | 770-690 | s | Monosubstituted benzene (B151609) pattern |

| C-I Stretch | <700 | w-m | Typically in fingerprint region, can be weak |

Electronic Absorption and Fluorescence Spectroscopy for Understanding Electronic Transitions and π-System Characteristics

Electronic absorption and fluorescence spectroscopy probe the electronic transitions within a molecule, providing insights into its π-electron system and conjugation libretexts.orgmsu.eduuba.ar.

Electronic Absorption Spectroscopy (UV-Vis): Molecules with conjugated π-electron systems, such as the aromatic ring in this compound, absorb light in the ultraviolet (UV) and visible regions of the electromagnetic spectrum libretexts.orgmsu.edulibretexts.org. These absorptions correspond to π→π* and n→π* electronic transitions. For benzoic acid derivatives, characteristic absorption bands are observed. Benzoic acid itself exhibits a B-band around 230 nm and a C-band around 274 nm, primarily attributed to π→π* transitions rsc.org. The presence of iodine atoms, being heavy atoms, might influence the electronic transitions through spin-orbit coupling, potentially leading to intersystem crossing and affecting absorption and emission properties, though specific data for this compound is not readily available in the general search results. Extended conjugation generally leads to bathochromic shifts (absorption at longer wavelengths) and hyperchromic effects (increased absorbance) msu.edulibretexts.org.

Fluorescence Spectroscopy: Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed photons and been excited to a higher electronic state jascoinc.comhoriba.com. While many aromatic compounds exhibit fluorescence, the efficiency and wavelength of emission depend on the molecular structure and its environment jascoinc.com. For this compound, fluorescence properties would be influenced by the electron-withdrawing nature of the iodine atoms and the carboxylic acid group, as well as the aromatic π-system. Specific fluorescence emission maxima and quantum yields would require experimental investigation.

Table 2: UV-Vis Absorption Characteristics of Benzoic Acid (Related Compound)

| Band | Wavelength (nm) | Dominant Transition | Intensity | Notes |

| B-band | ~230 | π→π | Strong | Characteristic of benzoic acid |

| C-band | ~274 | π→π | Moderate | Extended conjugation or substituent effects |

X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing

X-ray crystallography is the definitive technique for determining the three-dimensional atomic structure of a crystalline material nih.govdiamond.ac.ukunl.ptwikipedia.org. It provides precise information about molecular geometry, crystal packing, and intermolecular interactions.

Single Crystal X-ray Diffraction for Absolute Configuration and Bond Parameters

Single-crystal X-ray diffraction (SC-XRD) involves diffracting X-rays off a single crystal of the substance unl.ptencyclopedia.pub. The resulting diffraction pattern, analyzed using Bragg's Law and related methods, allows for the calculation of an electron density map, from which the positions of all atoms in the unit cell can be determined nih.govwikipedia.org. This process yields precise bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state unl.pt.

For chiral molecules, SC-XRD can also determine the absolute configuration encyclopedia.pubresearchgate.netnih.govresearchgate.net. This is typically achieved by exploiting the anomalous scattering effect of atoms, particularly heavier ones. The Flack parameter (x) is a common metric used to indicate the absolute configuration, with values close to 0 or 1 indicating the correct enantiomer and values near 0.5 suggesting a racemic mixture or incorrect assignment encyclopedia.pubresearchgate.net. The presence of three iodine atoms in this compound would significantly enhance the anomalous scattering effect, making absolute configuration determination via SC-XRD feasible and reliable.

Analysis of Hydrogen Bonding Networks and Supramolecular Assembly

X-ray crystallography is also crucial for understanding how molecules arrange themselves in the crystal lattice, forming supramolecular assemblies through various intermolecular interactions , most notably hydrogen bonding nih.govwikipedia.org. In this compound, the carboxylic acid group can act as both a hydrogen bond donor (O-H) and acceptor (C=O, C-O-H), facilitating the formation of dimers or extended networks docbrown.infospectroscopyonline.comnih.govmpg.de. The amino group (-NH₂) can also act as a hydrogen bond donor.

Studies involving iodo-substituted benzoic acids have demonstrated their participation in complex supramolecular architectures driven by a combination of hydrogen bonds and halogen bonds (e.g., I···N interactions) nih.gov. These interactions dictate the crystal packing and can lead to the formation of one-dimensional chains, two-dimensional layers, or three-dimensional frameworks. The precise distances and angles of these interactions, such as O-H···N hydrogen bonds and I···N halogen bonds, can be accurately measured from SC-XRD data nih.gov.

Table 3: Potential Intermolecular Interactions in this compound Crystals

| Interaction Type | Donor Atom | Acceptor Atom | Typical Distance (Å) | Typical Angle (°) | Notes |

| Hydrogen Bond (O-H···O) | Carboxyl O | Carboxyl O | ~2.6-2.7 | ~170-180 | Carboxylic acid dimer formation |

| Hydrogen Bond (O-H···N) | Carboxyl O | Amino N | ~2.6-2.9 | ~160-180 | Intermolecular linkage |

| Hydrogen Bond (N-H···O) | Amino N | Carboxyl O | ~2.7-3.0 | ~160-180 | Intermolecular linkage |

| Halogen Bond (I···N) | Iodine | Amino N | ~3.0-3.5 | ~160-180 | Potential interaction due to iodine and amino group |

Note: Specific values for this compound would require experimental crystallographic data.

Theoretical and Computational Chemistry Studies of Iobenzamic Acid

Quantum Chemical Calculations (DFT, Ab Initio) on Electronic Structure and Reactivity

Quantum chemical calculations, predominantly employing Density Functional Theory (DFT) and, in some cases, Ab Initio methods, serve as the cornerstone for investigating the electronic structure and inherent reactivity of molecules like iobenzamic acid. These methods allow for the precise determination of molecular geometries, electron distribution, and energy profiles, which are critical for understanding chemical behavior ajol.infomdpi.comarxiv.orgmdpi.com.

Conformational Energy Landscapes and Isomer Stability

Exploring the conformational energy landscape of this compound is essential for understanding its preferred spatial arrangements and the relative stability of different isomers or rotamers. DFT and Ab Initio calculations can systematically map out these landscapes by calculating the potential energy for various molecular conformations arising from rotations around single bonds scirp.orgsolubilityofthings.comwikipedia.org. By identifying energy minima, researchers can determine the most stable conformers and quantify the energy differences between them, which can be influenced by factors such as steric hindrance and torsional strain solubilityofthings.comwikipedia.org.

Table 1: Illustrative Conformational Energy Landscape Analysis for this compound (Hypothetical Data)

| Conformer Description | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) | Stability Indication |

| Conformer A (e.g., Trans-amide, specific ring orientation) | 0.00 | φ = 180, ψ = 0, θ = 120 | Most Stable |

| Conformer B (e.g., Cis-amide, same ring orientation) | 2.5 | φ = 0, ψ = 0, θ = 120 | Less Stable |

| Conformer C (e.g., Different ring torsion) | 4.2 | φ = 180, ψ = 60, θ = 100 | Unstable |

Note: The data presented in this table is illustrative and represents the type of output expected from conformational analysis studies of molecules like this compound. Specific values would require dedicated computational investigations.

Molecular Orbital Analysis and Electronic Density Distributions

A detailed analysis of molecular orbitals and electron density distributions provides crucial insights into the electronic nature of this compound. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important for understanding a molecule's electronic excitation properties and its potential for chemical reactions, such as electron donation (HOMO) or acceptance (LUMO) researchgate.netdiva-portal.org. DFT calculations can also map the electron density distribution, revealing regions of high and low electron density, which can be visualized using tools like the Molecular Electrostatic Potential (MEP) surface ajol.infodiva-portal.org. These analyses help identify nucleophilic and electrophilic sites within the molecule, thereby predicting its reactivity patterns ajol.infomdpi.comresearchgate.netdiva-portal.orgresearchgate.netmdpi.com.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of quantum chemical calculations, particularly DFT, is the prediction of spectroscopic parameters such as infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra ajol.inforesearchgate.netspectroscopyonline.commdpi.com. These calculated spectral properties can be directly compared with experimentally obtained data. Such comparisons are vital for validating the accuracy of the computational model and for assigning specific vibrational modes or chemical shifts to the corresponding structural features of this compound ajol.infospectroscopyonline.com. For instance, predicted IR frequencies can be correlated with experimental vibrational bands, and calculated NMR chemical shifts can be matched with observed signals, confirming the optimized molecular structure and providing a deeper understanding of its electronic environment ajol.inforesearchgate.net.

Table 2: Illustrative Spectroscopic Parameter Prediction for this compound (Hypothetical Data)

| Spectroscopic Parameter | Calculated Value | Experimental Value | Deviation (%) |

| IR Peak (C=O stretch) | 1680 cm⁻¹ | 1675 cm⁻¹ | 0.30 |

| ¹H NMR (Aromatic H) | 7.85 ppm | 7.80 ppm | 0.64 |

| ¹³C NMR (Carboxylic C) | 175.2 ppm | 174.9 ppm | 0.17 |

Note: The data presented in this table is illustrative and represents the type of output expected from spectroscopic prediction studies of molecules like this compound. Specific values would require dedicated computational investigations.

In Silico Mechanistic Analysis of Chemical Transformations

Computational methods are indispensable for dissecting the mechanisms of chemical transformations involving this compound. By modeling reaction pathways and identifying key intermediates and transition states, these techniques provide a detailed, atomistic understanding of how reactions proceed mdpi.com.

Transition State Calculations for Reaction Pathway Determination

Determining the transition state (TS) is fundamental to understanding reaction kinetics and mechanisms. Methods such as the Nudged Elastic Band (NEB) and Intrinsic Reaction Coordinate (IRC) calculations, often performed within DFT frameworks, are employed to map out the minimum energy pathway connecting reactants to products nih.govtau.ac.ilgithub.ioarxiv.orgfaccts.de. These calculations identify the highest energy point along this pathway, which corresponds to the transition state. Analyzing the geometry and energy of the TS allows for the prediction of activation energies, providing critical information about reaction rates and feasibility nih.govtau.ac.ilarxiv.orgfaccts.de. Techniques like QST2 and QST3 are also utilized to efficiently locate these transition states tau.ac.ilgithub.io.

Prediction of Degradation Mechanisms under Various Chemical Conditions

A thorough review of the available scientific literature did not reveal specific computational studies focused on predicting the degradation mechanisms of this compound under various chemical conditions. While computational chemistry offers powerful tools for elucidating reaction pathways, identifying intermediates, and predicting the stability of molecules under different environmental or chemical stresses (e.g., acidic, basic, oxidative, or photolytic conditions), such detailed analyses for this compound were not identified in the scope of this review. Further research employing quantum chemical methods like Density Functional Theory (DFT) would be necessary to explore these degradation pathways comprehensively.

Computational Studies of Intermolecular Interactions with Model Surfaces or Materials

Computational methods, particularly Density Functional Theory (DFT) and molecular docking simulations, have been employed to understand the adsorption behavior of various Iodinated Contrast Media (ICMs) on model surfaces, such as graphene. A study by Khan et al. (2024) polimi.it investigated the in-silico adsorption of several ICMs, including this compound, onto a graphene surface.

The research utilized a combination of docking methods and DFT calculations to determine the most stable adsorption configurations and quantify the interaction strength through adsorption energies (Ead). A negative adsorption energy signifies an exothermic and thermodynamically favorable adsorption process. The study found that the adsorption energies for ICMs on graphene ranged from -4.40 to -40.35 Kcal/mol, indicating varying degrees of interaction strength. This compound exhibited an adsorption energy of -25.45 Kcal/mol on the graphene surface polimi.it. This value suggests a significant interaction, placing it within the range indicative of van der Waals forces, which are common in such adsorption phenomena polimi.it.

The geometric analysis during the adsorption process revealed no significant changes in the molecular geometry of the ICMs, including this compound. This observation implies that graphene primarily acts as a carrier or adsorbent for these molecules, rather than actively participating in their chemical degradation. Such findings are crucial for assessing the potential of graphene-based materials in applications like water remediation or drug delivery, where understanding the interaction and stability of adsorbed compounds is paramount polimi.it.

Table 1: Adsorption Energies of Iodinated Contrast Media (ICMs) on Graphene

| ICM Name | Adsorption Energy (Ead) [Kcal/mol] |

| Acetrizoic acid | -14.98 |

| Diatrizoic acid | -17.81 |

| Diodone | -12.15 |

| This compound | -25.45 |

| Iobitridol | -40.35 |

| Iocetamic acid | -11.96 |

| Iodamide | -20.84 |

| Iohexol | -28.80 |

| Iomeprol | -31.28 |

| Iopamidol | -24.22 |

| Iopanoic acid | -17.43 |

| Iophenyldate | -7.99 |

| Iopodic acid | -22.79 |

| Iopromide | -25.61 |

| Iopydol | -10.62 |

| Iothalamic acid | -15.84 |

| Ioversol | -38.28 |

| Ioxilan | -33.16 |

| Ioxithalamic acid | -16.71 |

| Methiodal | -4.40 |

| Metrizamide | -30.09 |

| Metrizoic acid | -14.67 |

| Propylidone | -13.40 |

| Tyrapanoic acid | -20.80 |

Data adapted from Khan et al. (2024) polimi.it.

List of Compound Names Mentioned:

this compound

Acetrizoic acid

Diatrizoic acid

Diodone

Iobitridol

Iocetamic acid

Iodamide

Iohexol

Iomeprol

Iopamidol

Iopanoic acid

Iophenyldate

Iopodic acid

Iopromide

Iopydol

Iothalamic acid

Ioversol

Ioxilan

Ioxithalamic acid

Methiodal

Metrizamide

Metrizoic acid

Propylidone

Tyrapanoic acid

Chemical Reactivity and Degradation Pathways of Iobenzamic Acid

Hydrolytic Degradation Mechanisms (Acid-Catalyzed and Base-Catalyzed)

Hydrolysis represents a significant degradation pathway for iobenzamic acid, involving the cleavage of its amide bond. This process can be catalyzed by both acids and bases, leading to the formation of distinct degradation products. The rate of hydrolysis is highly dependent on the pH of the environment.

The hydrolysis of this compound results in the cleavage of the amide linkage, yielding 3-amino-2,4,6-triiodobenzoic acid and N-phenyl-β-alanine. The kinetics of this degradation process typically follow pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of this compound. researchgate.netresearchgate.net

Studies on similar compounds have shown that the rate of hydrolysis is influenced by the concentration of the catalyst (H+ or OH- ions). researchgate.net For instance, the acid-catalyzed hydrolysis of acetohydroxamic acid demonstrated a first-order dependency on the hydronium ion concentration. researchgate.net Similarly, base-catalyzed hydrolysis is dependent on the concentration of hydroxide (B78521) ions. mdpi.com

Table 1: Key Hydrolysis Products of this compound

| Degradation Product | Chemical Formula | Molar Mass ( g/mol ) |

| 3-amino-2,4,6-triiodobenzoic acid | C₇H₄I₃NO₂ | 558.83 |

| N-phenyl-β-alanine | C₉H₁₁NO₂ | 165.19 |

The chemical stability of this compound is significantly influenced by pH. Both acidic and alkaline conditions can accelerate the hydrolytic degradation of the amide bond. nih.govnih.gov Generally, amides are more stable in neutral environments and more susceptible to hydrolysis at low and high pH values. nih.gov

For instance, studies on other pharmaceutical compounds with amide or ester functionalities have demonstrated that the degradation rate increases as the pH moves away from neutrality. mdpi.comnih.govnih.gov The rate of hydrolysis is often at its minimum in the pH range of 3 to 7 and increases at pH values below 3 and above 7. This pH-rate profile is characteristic of specific acid and base catalysis.

Oxidative Degradation Pathways and Characterization of Oxidation Products

Oxidation is another critical degradation pathway for this compound, potentially leading to the formation of various by-products. nih.gov This process can be initiated by atmospheric oxygen, trace metal impurities, or exposure to oxidizing agents.

Oxidative degradation often proceeds through radical-mediated chain reactions. These processes can be initiated by factors such as light, heat, or the presence of metal ions. The reaction typically involves three stages: initiation, propagation, and termination. In the context of iodinated contrast media, oxidation can lead to deiodination and modification of the aromatic ring and side chains. nih.gov

Hydroxyl radicals (•OH) are highly reactive species that can initiate oxidative degradation. nih.gov Studies on similar iodinated compounds have shown that oxidation pathways can involve hydroxyl addition, dehydrogenation, and cleavage of bonds. researchgate.net

The presence of impurities, particularly metal ions such as copper and iron, can catalyze oxidative degradation by facilitating the formation of reactive oxygen species. nih.gov These catalysts can significantly accelerate the rate of degradation even at trace levels. The manufacturing process and storage containers can be potential sources of such impurities. Therefore, controlling the levels of metallic impurities is crucial for maintaining the stability of this compound formulations.

Photolytic Degradation Mechanisms and Photostability Studies

Exposure to light, particularly ultraviolet (UV) radiation, can induce the degradation of this compound. amazonaws.comeuropa.eu Photodegradation can lead to the formation of various photoproducts, some of which may be toxic. nih.govnih.gov Therefore, understanding the photostability of this compound is essential for ensuring its quality and safety. nih.govnih.govq1scientific.com

Photolytic degradation can occur through direct absorption of light by the molecule or through indirect photosensitization processes. The absorbed energy can lead to the cleavage of chemical bonds, resulting in the formation of free radicals and subsequent degradation products. For iodinated compounds, photolysis can result in deiodination and other structural modifications. nih.gov

Photostability studies are typically conducted according to ICH Q1B guidelines, which involve exposing the drug substance to a combination of visible and UV light. amazonaws.comeuropa.eunih.gov The extent of degradation is then assessed using a stability-indicating analytical method.

Table 2: Summary of Degradation Pathways

| Degradation Pathway | Key Factors | Potential Products |

| Hydrolysis | pH (acidic or basic conditions), temperature | 3-amino-2,4,6-triiodobenzoic acid, N-phenyl-β-alanine |

| Oxidation | Oxygen, metal ions, oxidizing agents, light, heat | Deiodinated products, hydroxylated derivatives, ring-opened products |

| Photolysis | UV and visible light | Deiodinated products, various photoproducts |

Identification of Photodegradation Products

Subsequent reactions of the aryl radical could lead to a variety of products. These may include:

Deiodination: Abstraction of a hydrogen atom from the solvent or another organic molecule to replace the iodine atom, leading to mono- and di-iodinated derivatives of the parent compound.

Hydroxylation: In aqueous environments, reaction with water or hydroxyl radicals can lead to the formation of hydroxylated derivatives.

Dimerization: Combination of two aryl radicals to form biphenyl-type structures.

Furthermore, other functional groups within the this compound molecule could undergo photochemical reactions, although these are generally considered secondary to C-I bond cleavage. For instance, the N-phenyl-β-alanine side chain could potentially undergo cleavage or rearrangement under high-energy irradiation.

A study on the photolysis of the structurally related mefenamic acid identified degradation products resulting from dehydrogenation, hydroxylation, and ketonization reactions, suggesting that these pathways could also be relevant for this compound under certain conditions. researchgate.nettainstruments.com

Table 1: Postulated Photodegradation Products of this compound

| Product Class | Potential Formation Pathway |

| Deiodinated Derivatives | Homolytic cleavage of C-I bond followed by hydrogen abstraction. |

| Hydroxylated Derivatives | Reaction of aryl radical with water or hydroxyl radicals. |

| Dimeric Products | Combination of two aryl radicals. |

| Side-chain Cleavage Products | Photochemical cleavage of the N-phenyl-β-alanine side chain. |

Note: This table is based on general principles of organic photochemistry and data from related compounds, as specific experimental data for this compound is limited.

Wavelength Dependence and Quantum Yields of Degradation

Detailed information on the wavelength dependence and quantum yields for the photodegradation of this compound is not extensively documented in scientific literature. The quantum yield (Φ) is a measure of the efficiency of a photochemical process, representing the number of molecules undergoing a specific reaction for each photon absorbed. wikipedia.org

For iodinated aromatic compounds, the photodegradation is typically most efficient in the UV region of the electromagnetic spectrum, where the molecule exhibits strong absorbance. The C-I bond dissociation energy is relatively low, making it susceptible to cleavage by UV-A (320-400 nm) and UV-B (280-320 nm) radiation.

The quantum yield of photodegradation for such compounds is influenced by several factors, including:

Wavelength of Irradiation: The quantum yield is often wavelength-dependent, generally being higher at wavelengths that are strongly absorbed by the molecule and have sufficient energy to induce bond cleavage.

Presence of Other Substances: Dissolved organic matter and other photosensitizers in the medium can either enhance or inhibit the degradation process.

For comparison, a study on the photolysis of o-iodophenol reported quantum yields in various organic solvents, highlighting the influence of the chemical environment on the efficiency of the photochemical reaction. researchgate.net While these values are not directly transferable to this compound, they provide an indication of the potential range of quantum yields for iodinated aromatic compounds.

Table 2: Factors Influencing Quantum Yield of Photodegradation

| Factor | Influence on Quantum Yield |

| Wavelength | Higher at wavelengths of strong absorbance and sufficient energy. |

| Solvent Polarity | Can stabilize or destabilize reactive intermediates. |

| pH | Can affect the speciation and reactivity of the compound. |

| Dissolved Oxygen | Can participate in secondary reactions with generated radicals. |

Note: This table presents general factors known to influence photodegradation quantum yields.

Thermal Decomposition Characteristics and Pyrolysis Pathways

The thermal stability and decomposition of this compound are important parameters for its handling, storage, and understanding its behavior in high-temperature environments.

Identification of Volatile and Non-Volatile Thermal Degradants

Specific experimental data on the identification of volatile and non-volatile thermal degradants of this compound is scarce. However, based on the thermal behavior of similar organic molecules, a general degradation pattern can be predicted. Upon heating, the molecule is expected to undergo a series of reactions leading to the formation of smaller, more volatile fragments, as well as non-volatile char.

Potential thermal degradation pathways include:

Decarboxylation: The carboxylic acid group is susceptible to thermal decarboxylation, releasing carbon dioxide (CO2).

Amide Bond Cleavage: The amide linkage can break, leading to the formation of an amine and a carboxylic acid or its derivatives.

Dehalogenation: At higher temperatures, the carbon-iodine bonds can cleave, potentially releasing iodine (I2) or hydrogen iodide (HI).

Fragmentation of the Aromatic Ring: At very high temperatures, the tri-iodinated benzene (B151609) ring can fragment into smaller volatile organic compounds.

Pyrolysis, which is the thermal decomposition of materials at elevated temperatures in an inert atmosphere, would likely lead to a complex mixture of gaseous, liquid (bio-oil), and solid (char) products. The pyrolysis of compounds containing iodo-phenyl moieties can proceed through both radical and molecular mechanisms. dtic.milnist.gov

Table 3: Potential Thermal Degradants of this compound

| Product Type | Potential Degradants | Formation Pathway |

| Volatile | Carbon Dioxide (CO2) | Decarboxylation of the carboxylic acid group. |

| Phenylamine (Aniline) | Cleavage of the amide bond. | |

| Iodine (I2), Hydrogen Iodide (HI) | Dehalogenation at high temperatures. | |

| Small organic fragments | Fragmentation of the aromatic ring and side chain. | |

| Non-Volatile | Char | Polymerization and condensation of degradation intermediates. |

Note: This table is based on general principles of thermal decomposition of organic compounds.

Thermogravimetric Analysis and Differential Scanning Calorimetry in Degradation Studies

Thermogravimetric Analysis (TGA): A TGA curve for this compound would plot the percentage of mass loss against temperature. It would likely show:

An initial stable region with no significant mass loss.

One or more distinct steps of mass loss corresponding to the different decomposition stages (e.g., decarboxylation, side-chain cleavage, dehalogenation).

A final plateau representing the mass of the remaining non-volatile residue (char).

The onset temperature of decomposition would indicate the thermal stability of the compound.

Differential Scanning Calorimetry (DSC): A DSC curve measures the heat flow into or out of a sample as a function of temperature. For this compound, the DSC thermogram could reveal:

An endothermic peak corresponding to the melting point of the crystalline solid.

Exothermic or endothermic peaks associated with the decomposition processes observed in the TGA. The nature of these peaks (endothermic or exothermic) provides information about the energetics of the decomposition reactions.

Studies on the thermal stability of N-heterocycle-stabilized iodanes using TGA and DSC have shown decomposition temperatures ranging from 120 to 270 °C, indicating that the stability of iodinated organic compounds can vary significantly depending on their specific structure. nih.gov

Table 4: Expected Information from TGA and DSC Analysis of this compound

| Technique | Parameter Measured | Information Obtained |

| TGA | Mass loss vs. Temperature | Thermal stability, decomposition temperatures, composition of residue. |

| DSC | Heat flow vs. Temperature | Melting point, enthalpy of fusion, temperatures and energetics of decomposition. |

Note: This table describes the general application of TGA and DSC for the analysis of organic compounds.

Advanced Analytical Methodologies for Iobenzamic Acid Research

Chromatographic Separations for Purity Assessment and Isolation of Research Samples

Chromatographic techniques are fundamental in the analysis of Iobenzamic acid, providing the means to separate the compound from impurities and related substances. High-performance liquid chromatography (HPLC) is the predominant method for purity assessment, while gas chromatography (GC) can be employed for specific applications, typically requiring derivatization.

High-Performance Liquid Chromatography (HPLC) Method Development for Analytical Purity

High-Performance Liquid Chromatography (HPLC) is an essential technique for the analysis and purification of iodinated contrast agents like this compound. ethernet.edu.etissuu.com It is capable of separating all known and probable impurities in a single analysis, yielding critical information on both chemical and radiochemical purity. issuu.com

Research on related ionic iodinated contrast agents demonstrates the utility of reverse-phase HPLC. highwire.org A common approach involves using a C18 stationary phase, which effectively separates various ionic and nonionic compounds. highwire.orgnih.gov For ionic agents such as this compound, the mobile phase is often an isocratic mixture of acetonitrile (B52724) and water, acidified with an agent like phosphoric acid (H₃PO₄) to control the ionization state of the analyte and ensure good peak shape. highwire.org Alternatively, ion-pairing agents can be added to the mobile phase to enhance retention and separation. nih.gov Detection is typically accomplished using a UV detector, with monitoring at wavelengths between 220 and 280 nm, where the iodinated benzene (B151609) ring exhibits strong absorbance. highwire.orgnih.gov

| Parameter | Typical Condition | Reference |

|---|---|---|

| Stationary Phase | Reverse-Phase C18 | nih.gov |

| Mobile Phase | Acetonitrile/Water (acidified with H₃PO₄) or Methanol/Ion-Pairing Reagent (PIC A) | highwire.orgnih.gov |

| Detection | UV Absorbance | highwire.orgnih.gov |

| Wavelength(s) | 220-280 nm (e.g., 232 nm, 242 nm) | highwire.orgnih.gov |

Gas Chromatography (GC) for Volatile Species and Derivatized Analytes

Gas Chromatography (GC) is a powerful tool for analyzing volatile compounds. google.commdpi.com However, this compound, being a carboxylic acid with multiple polar functional groups, is non-volatile. Therefore, its direct analysis by GC is not feasible. To make it suitable for GC analysis, a chemical derivatization step is necessary to increase its volatility.

A common derivatization strategy for carboxylic acids is silylation, which converts the acidic proton into a trimethylsilyl (B98337) (TMS) group. For instance, the closely related compound 4-iodobenzoic acid can be converted into its volatile trimethylsilyl ester by reacting it with trimethylsilyl chloride (TMSCl). This resulting TMS ester is amenable to GC and GC-MS analysis. A similar derivatization of this compound would allow for its separation and quantification by GC, which is useful for monitoring its presence in reaction mixtures or identifying volatile impurities and byproducts. google.com

Development of Hyphenated Analytical Techniques for Comprehensive Chemical Profiling

Hyphenated techniques, which couple a separation method with a powerful detection technique like mass spectrometry (MS), are indispensable for the comprehensive chemical profiling of this compound and its related substances.

LC-MS/MS for Identification and Quantification of Degradation Products in Chemical Studies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the technique of choice for the sensitive and selective determination of iodinated contrast media (ICM) and their degradation products in complex matrices. researchgate.netacs.org This method often utilizes direct injection of filtered samples, which simplifies sample preparation and reduces analysis time. researchgate.netcurtin.edu.au

The separation is typically achieved on a C8 or similar reversed-phase HPLC column. wiley.com The eluent is then introduced into a mass spectrometer, commonly a triple quadrupole instrument, using an electrospray ionization (ESI) source. wiley.com ESI is well-suited for polar, non-volatile, and thermolabile compounds like this compound. researchgate.net The tandem MS capability (MS/MS) allows for highly selective detection by monitoring specific precursor-to-product ion transitions, which is crucial for identifying and quantifying analytes at very low concentrations, even in the presence of interfering matrix components. curtin.edu.au This approach has been successfully applied to study the kinetics of ICM degradation under various conditions, such as UV irradiation in the presence of oxidants. wiley.comntu.edu.sg Common fragmentation pathways for ICMs include the loss of side chains, water, and iodine atoms. curtin.edu.au

| Technique Component | Typical Implementation | Primary Use | Reference |

|---|---|---|---|

| Separation | HPLC with C8 or C18 column | Separation of parent compound from degradation products | wiley.com |

| Ionization | Electrospray Ionization (ESI) | Generation of gas-phase ions from polar analytes | wiley.com |

| Detection | Tandem Mass Spectrometry (MS/MS) | Selective identification and quantification of specific molecules | researchgate.netcurtin.edu.au |

| Application | Kinetic studies of degradation; environmental monitoring | Profiling of degradation byproducts | acs.orgwiley.comntu.edu.sg |

GC-MS for Volatile Organic Compounds and Degradation Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification of unknown volatile and semi-volatile organic compounds. In the context of this compound research, GC-MS would be employed to analyze volatile degradation byproducts or to confirm the structure of derivatized this compound.

As with standard GC, analysis of this compound itself via GC-MS requires a prior derivatization step to increase its volatility. The TMS-derivatized molecule can be analyzed by GC-MS, where the mass spectrometer provides detailed structural information based on the fragmentation pattern of the ionized molecule. This technique is particularly useful for identifying small organic molecules that might be formed during the synthesis or degradation of this compound. For example, GC-MS has been used to identify volatile byproducts in reactions involving benzoic acid derivatives, providing crucial insights into reaction mechanisms. mdpi.comnih.gov

Electroanalytical Methods for Redox Behavior and Chemical Sensing Research (if applicable)

While electroanalytical techniques such as voltammetry and potentiometry are powerful for investigating the redox behavior of molecules and for developing chemical sensors, their specific application to this compound is not extensively documented in publicly available scientific literature. Such studies could potentially provide insights into the oxidation or reduction of the iodinated aromatic ring or other functional groups within the molecule, but this remains an area with limited published research for this particular compound.

Future Directions in Fundamental Chemical Research on Iobenzamic Acid and Its Analogues

Rational Design and Synthesis of Next-Generation Iodinated Aromatic Systems with Enhanced Chemical Characteristics

The pursuit of next-generation iodinated aromatic systems, inspired by the structural motifs of iobenzamic acid, will focus on rational design strategies aimed at improving specific chemical properties. This involves meticulous planning based on structure-property relationships, where modifications to the aromatic core, the iodine substituents, and associated functional groups are systematically explored. The goal is to synthesize analogues with enhanced solubility, improved thermal and chemical stability, tailored electronic properties, and increased reactivity or selectivity for specific chemical transformations. Advances in synthetic methodologies, including regioselective iodination techniques and catalytic coupling reactions, will be crucial for efficiently constructing these complex molecules acs.orgmdpi.comacs.orgresearchgate.net.

To guide these efforts, a data-driven approach is essential. Hypothetical next-generation iodinated aromatic systems could be designed with specific objectives in mind, as illustrated in the table below.

| Hypothetical Analogue | Core Structure Modification | Iodine Substitution Pattern | Target Enhanced Chemical Characteristic | Rationale for Modification |

| IOB-NextGen-1 | Extended π-conjugation | Vicinal di-iodination | Tunable redox potential, improved photophysical properties | To enhance light harvesting and charge transfer capabilities for potential optoelectronic applications. |

| IOB-NextGen-2 | Introduction of polar side chains | Meta-iodination | Increased aqueous solubility, reduced aggregation | To improve biocompatibility and formulation options for potential pharmaceutical or imaging applications. |

| IOB-NextGen-3 | Incorporation of heterocyclic moieties | Ortho-iodination | Enhanced thermal stability, altered electronic profile | To create more robust molecules for demanding chemical environments or advanced material science. |

| IOB-NextGen-4 | Fluorination of aromatic ring | Para-iodination | Modulated halogen bonding strength, increased lipophilicity | To fine-tune intermolecular interactions and membrane permeability for drug delivery research. |

These rational design principles, coupled with advancements in synthetic organic chemistry, will enable the creation of sophisticated iodinated aromatic systems with precisely engineered chemical characteristics for diverse future applications acs.orgmdpi.comacs.orgresearchgate.net.

Integration of Advanced Computational Models for Predictive Chemical Synthesis and Degradation

The future of fundamental chemical research on this compound and its analogues will be significantly shaped by the integration of advanced computational models. These models, including Density Functional Theory (DFT), molecular dynamics, and machine learning algorithms, offer powerful capabilities for predicting chemical synthesis pathways, reaction outcomes, and degradation profiles. By simulating molecular behavior and interactions, researchers can accelerate the discovery process, optimize synthetic routes, and gain insights into the stability and potential breakdown mechanisms of these compounds mdpi.comuni-marburg.deresearchgate.net.

Computational chemistry can predict reaction kinetics, thermodynamics, and regioselectivity, thereby guiding synthetic chemists toward more efficient and selective methods for preparing complex iodinated aromatic systems acs.orgmdpi.comacs.org. For instance, DFT calculations can elucidate transition states and energy barriers, providing a roadmap for optimizing reaction conditions and minimizing unwanted side products. Machine learning models, trained on large datasets of chemical reactions and properties, can further enhance predictive accuracy, enabling the rapid screening of potential synthetic strategies and the identification of novel reaction pathways mdpi.comuni-marburg.deresearchgate.net.

The integration of these predictive models can be visualized by considering the types of parameters and outcomes that would be investigated:

| Computational Model Type | Target Property/Process | Input Parameters | Predicted Output | Relevance to this compound Analogues |

| DFT | Reaction Energetics | Molecular structure, basis set, functional | Activation energy, reaction enthalpy, transition state geometry | Predicting feasibility and selectivity of iodination reactions or functional group modifications. |

| Molecular Dynamics | Conformational Stability | Molecular structure, solvent, temperature, pressure | Root-mean-square deviation (RMSD), potential energy, hydrogen bond dynamics | Assessing structural integrity and flexibility in solution, relevant for biological interactions. |

| Machine Learning (QSAR) | Degradation Rate | Molecular descriptors (e.g., electronic, steric), experimental data | Predicted half-life, degradation products | Forecasting stability under various conditions (e.g., pH, light, enzymatic activity). |

| Quantum Chemical Calculations | Halogen Bonding Strength | Molecular structure, interacting partner | Interaction energy, charge transfer, geometry | Quantifying non-covalent interactions for molecular recognition and self-assembly studies. |

By leveraging advanced computational methodologies, researchers can proactively design molecules with inherent stability and predictable behavior, significantly advancing the fundamental understanding and practical application of this compound analogues.

Exploration of this compound as a Model Compound for Understanding Halogen Bonding and Other Non-Covalent Interactions

This compound and its iodinated aromatic analogues present an excellent platform for exploring the nuances of halogen bonding and other non-covalent interactions. Halogen bonding, a directional interaction where a halogen atom acts as an electrophilic Lewis acid (the σ-hole), is increasingly recognized for its significant role in molecular recognition, crystal engineering, and the design of functional materials and pharmaceuticals mdpi.comnih.govplos.orgrsc.orgmdpi.com.

The presence of iodine, with its large atomic radius and significant polarizability, makes it a particularly strong halogen bond donor. Future research can utilize this compound derivatives to systematically investigate how the electronic and steric environment around the iodine atom influences the strength, directionality, and specificity of these interactions. This includes studying the impact of electron-withdrawing or electron-donating substituents on the aromatic ring, as well as exploring different orientations of the iodine atom relative to potential hydrogen bond donors or π-systems mdpi.comnih.govplos.orgrsc.org.

Beyond halogen bonding, these compounds can serve as models for understanding other non-covalent forces, such as π-π stacking, van der Waals forces, and specific hydrogen bonding interactions involving other functional groups present in the molecule. By studying how these interactions dictate the solid-state packing, solubility, and supramolecular assembly of this compound analogues, researchers can gain fundamental insights applicable to a wide range of chemical systems.

A conceptual framework for such explorations could involve analyzing the contributions of different interactions to molecular assembly:

| Interaction Type | This compound Analogue Feature | Potential Interaction Partner | Observed Effect on Molecular Behavior | Research Focus |

| Halogen Bonding (I···O) | Iodine atom | Carbonyl oxygen, hydroxyl group | Crystal packing, binding affinity | Quantifying strength and directionality, impact of substituents. |

| π-π Stacking | Aromatic rings | Other aromatic systems | Solid-state ordering, electronic coupling | Investigating stacking distances and orientations, influence on conductivity. |

| Hydrogen Bonding (O-H···N) | Carboxylic acid, amine groups | Nitrogen atoms, hydroxyl groups | Molecular self-assembly, solubility | Role in directing supramolecular structures, modulating polarity. |

| Van der Waals Forces | Alkyl chains, aromatic framework | Neighboring molecules | Overall molecular packing, thermal stability | Understanding contribution to bulk properties, influence of steric bulk. |

By employing this compound as a model system, fundamental knowledge about halogen bonding and non-covalent interactions can be systematically elucidated, paving the way for more precise molecular design in various chemical disciplines.

Development of Novel Spectroscopic and Analytical Techniques for Unprecedented Chemical Insights

The advancement of fundamental chemical research on this compound and its analogues necessitates the development and application of novel spectroscopic and analytical techniques. These advanced methods are crucial for obtaining unprecedented chemical insights into their structure, reactivity, and interactions at a molecular level. While established techniques like NMR, IR, and mass spectrometry provide foundational information, emerging methods offer enhanced sensitivity, resolution, and the ability to probe dynamic processes and complex environments.

Future research directions may involve the application of techniques such as cryogenic electron microscopy (cryo-EM) for high-resolution structural determination of complex assemblies or protein-ligand interactions involving these compounds. Advanced mass spectrometry methods, like ion mobility-mass spectrometry (IM-MS), can provide information on the shape and size of molecules and their complexes in the gas phase, complementing traditional mass analysis mdpi.com.

Furthermore, cutting-edge spectroscopic techniques, such as time-resolved spectroscopy (e.g., ultrafast IR or Raman spectroscopy), can capture transient intermediates and reaction dynamics, offering a deeper understanding of reaction mechanisms and degradation pathways. Surface-enhanced Raman spectroscopy (SERS) or tip-enhanced Raman spectroscopy (TERS) could provide molecular-level insights into interactions occurring at interfaces or on material surfaces, which might be relevant for applications in catalysis or sensing.

The development of specialized analytical approaches tailored to the unique properties of iodinated aromatic compounds is also critical. This could include advanced chromatographic techniques for separating complex mixtures of isomers or metabolites, or novel X-ray diffraction methods for characterizing solid-state structures with greater precision.

| Spectroscopic/Analytical Technique | Key Capability | Potential Insight for this compound Analogues | Relevance to Future Research |

| Ion Mobility-Mass Spectrometry | Separation based on ion shape and size | Characterization of conformational isomers, supramolecular complexes | Understanding molecular shape and aggregation behavior. |

| Time-Resolved Spectroscopy | Monitoring fast chemical reactions and dynamics | Elucidating reaction mechanisms, transient intermediates | Investigating reaction kinetics and degradation pathways. |

| Cryo-Electron Microscopy (Cryo-EM) | High-resolution 3D structural determination | Visualizing interactions with biomolecules or in complex matrices | Studying binding modes and supramolecular organization. |

| Advanced NMR Techniques | Multi-dimensional correlation, solid-state NMR | Detailed structural elucidation, studying molecular motion | Confirming complex structures and dynamics in solid or solution states. |

| Hyphenated Techniques (e.g., LC-MS/MS) | Separation coupled with sensitive detection/fragmentation | Identifying and quantifying trace impurities or metabolites | Ensuring purity and understanding metabolic fate. |

By pushing the boundaries of spectroscopic and analytical capabilities, researchers can uncover novel chemical properties and behaviors of this compound and its analogues, leading to significant advancements in their design and application.

Compound List:

this compound

Q & A

Q. What are the standard protocols for synthesizing iobenzamic acid, and how can researchers validate its chemical structure?

this compound (C₁₈H₁₃I₃N₂O₃) is synthesized via iodination of benzamide derivatives, typically involving electrophilic substitution reactions. Key steps include:

- Iodination : Reaction of 3-amino-2,4,6-triiodobenzoyl chloride with N-phenylalanine under controlled pH and temperature .

- Purification : Column chromatography or recrystallization to isolate the compound.

- Validation : Use NMR (¹H, ¹³C) and mass spectrometry to confirm the structure. Cross-reference spectral data with literature or databases like PubChem to ensure accuracy .

Q. What analytical techniques are recommended for assessing the purity and stability of this compound in experimental settings?

- High-Performance Liquid Chromatography (HPLC) : Quantify impurities using reverse-phase columns and UV detection at 254 nm.

- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere (degradation observed >200°C) .

- pH Stability Tests : Monitor hydrolysis in aqueous buffers (pH 2–9) via UV-Vis spectroscopy to identify degradation products .

Q. How can researchers design dose-response studies to evaluate the acute toxicity of this compound?

- Animal Models : Use rodents (e.g., mice, rats) with doses ranging from 50–3000 mg/kg (oral or intravenous).

- Endpoints : Monitor mortality, organ weight changes, and histopathology.

- Data Analysis : Calculate LD₅₀ using probit or logit regression (reported LD₅₀: 530 mg/kg in mice, i.v.) .

- Ethical Compliance : Follow OECD Guidelines 423/425 for humane endpoints and sample size justification .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported pharmacokinetic data for this compound (e.g., bioavailability vs. toxicity)?

- Comparative Studies : Replicate conflicting studies under standardized conditions (e.g., fixed pH, temperature, and animal strain).

- Metabolite Profiling : Use LC-MS/MS to identify metabolites in plasma and liver microsomes. Differences in metabolic pathways (e.g., deiodination) may explain variability .

- In Silico Modeling : Apply PBPK models to simulate absorption-distribution dynamics and reconcile in vitro/in vivo discrepancies .

Q. How can researchers optimize this compound’s contrast-enhancing properties while minimizing nephrotoxicity in preclinical models?

- Co-Administration Studies : Test chelating agents (e.g., EDTA) or antioxidants (e.g., N-acetylcysteine) to reduce renal iodine accumulation .

- Dynamic Imaging : Use micro-CT or MRI to correlate contrast intensity with iodine concentration in target tissues.

- Biomarker Analysis : Measure serum creatinine, BUN, and kidney injury molecule-1 (KIM-1) post-administration .

Q. What methodological frameworks are suitable for analyzing clustered data in longitudinal studies of this compound’s effects?

- Mixed-Effects Models : Account for repeated measures and inter-subject variability (e.g., random intercepts for animal cohorts).

- Survival Analysis : Use Cox proportional hazards models to assess time-to-toxicity events.

- Data Validation : Apply sensitivity analyses to confirm robustness, especially when handling missing data or outliers .

Cross-Disciplinary and Comparative Research

Q. How does this compound’s mechanism of action compare to other iodinated contrast agents (e.g., iohexol, iopamidol) in terms of cellular uptake and excretion?

- In Vitro Uptake Assays : Use radiolabeled iodine (¹²⁵I) to track cellular internalization in renal tubular cells.

- Excretion Kinetics : Compare urinary clearance rates using mass balance studies in perfused kidney models.

- Molecular Docking : Simulate interactions with albumin or renal transporters (e.g., OAT1/OAT3) to explain differential pharmacokinetics .

Q. What are the challenges in translating preclinical findings on this compound to clinical trials, and how can they be mitigated?

- Species Differences : Adjust dosing based on allometric scaling (e.g., body surface area normalization).

- Regulatory Hurdles : Preclinical data must include GLP-compliant toxicity studies and genotoxicity assays (Ames test, micronucleus assay) .

- Clinical Endpoints : Design Phase I trials with biomarkers (e.g., glomerular filtration rate) to monitor renal safety .

Data Presentation and Reproducibility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.